7-Tert-butyl-1-azaspiro[3.5]nonan-2-one
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-tert-butyl-1-azaspiro[3.5]nonan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO/c1-11(2,3)9-4-6-12(7-5-9)8-10(14)13-12/h9H,4-8H2,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEWWPTJPIFKYQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC2(CC1)CC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preamble and Contextualization of 7 Tert Butyl 1 Azaspiro 3.5 Nonan 2 One in Contemporary Chemical Research
Significance of Spirocyclic Scaffolds in Modern Organic and Medicinal Chemistry
Spirocyclic scaffolds, characterized by two rings sharing a single common atom, are of immense interest in contemporary organic and medicinal chemistry. Their inherent three-dimensionality offers a significant departure from the often flat, aromatic structures that have historically dominated drug discovery. This unique spatial arrangement allows for a more precise orientation of functional groups, potentially leading to enhanced binding affinity and selectivity for biological targets. tandfonline.com
The introduction of a spiro center imparts a degree of conformational rigidity to a molecule. This rigidity can be advantageous in drug design as it reduces the entropic penalty upon binding to a receptor, which can translate to improved potency. Furthermore, spirocyclic motifs are known to favorably influence the physicochemical properties of compounds. For instance, increasing the fraction of sp3-hybridized carbons, a characteristic of many spirocycles, has been correlated with improved solubility and metabolic stability. tandfonline.com Specifically, azaspirocycles have demonstrated higher solubility, increased basicity, and reduced lipophilicity compared to their non-spirocyclic piperidine (B6355638) counterparts. tandfonline.com
Historical Overview and Evolution of Azaspiro[3.5]nonane Synthesis
The synthesis of spirocyclic compounds, including the azaspiro[3.5]nonane framework, has evolved significantly over the years. Early methods often involved multi-step sequences with harsh reaction conditions and limited substrate scope. However, the increasing demand for these scaffolds in drug discovery has spurred the development of more efficient and versatile synthetic strategies.
Key advancements in the synthesis of related azaspirocycles have included the use of cycloaddition reactions, ring-closing metathesis, and rearrangement reactions. For instance, the thermal [2+2] cycloaddition between an endocyclic alkene and an isocyanate to form a spirocyclic β-lactam has been a pivotal step in the synthesis of some azaspiro[3.3]heptanes. researchgate.net Subsequent reduction of the lactam provides access to the desired azaspirocycle. researchgate.net
While specific historical synthetic routes for the 1-azaspiro[3.5]nonan-2-one core are not extensively documented in early literature, modern synthetic methods for related structures often employ multi-component reactions and domino radical bicyclizations, which allow for the rapid construction of complex molecular architectures from simple starting materials. nih.govacs.org The development of catalytic asymmetric methods has also been a major focus, enabling the enantioselective synthesis of chiral spirocycles.
Identification of 7-Tert-butyl-1-azaspiro[3.5]nonan-2-one as a Key Research Target
While extensive peer-reviewed literature specifically detailing the research focus on this compound is not widely available, its identification as a compound of interest can be inferred from the broader context of medicinal chemistry research into related azaspiro[3.5]nonane derivatives. The azaspiro[3.5]nonane scaffold itself has been explored as a core structure in the development of agonists for G protein-coupled receptors (GPCRs), such as GPR119, which are targets for the treatment of metabolic disorders. nih.gov
The presence of the tert-butyl group at the 7-position of the piperidine ring is a notable feature. The tert-butyl group is a bulky, lipophilic substituent that can significantly influence the conformational preferences and pharmacological properties of a molecule. In some instances, a tert-butyl group is crucial for fitting into a specific binding pocket of a biological target. However, it can also be susceptible to metabolic oxidation. nih.gov The placement of this group on the rigid spirocyclic framework of this compound presents an interesting case for studying the interplay between steric bulk, conformational restriction, and biological activity. The lactam functionality within the azetidine (B1206935) ring also provides a handle for further chemical modification.
The following table outlines the basic properties of the parent 7-Azaspiro(3.5)nonane scaffold and the subject of this article, this compound.
| Compound | CAS Number | Molecular Formula | Molecular Weight |
|---|---|---|---|
| 7-Azaspiro(3.5)nonane | 185-57-9 | C8H15N | 125.21 g/mol nih.gov |
| This compound | 1339391-14-8 | C12H21NO | 195.30 g/mol chemscene.com |
Scope and Objectives of Research on this compound
The primary objectives of research involving this compound and related compounds are likely centered on their potential applications in medicinal chemistry. The unique combination of a rigid spirocyclic core, a reactive lactam moiety, and a sterically demanding tert-butyl group makes this molecule an attractive building block for the synthesis of novel bioactive compounds.
A key research objective would be the development of efficient and stereoselective synthetic routes to access this compound and its derivatives. This would enable the systematic exploration of its chemical space and the generation of a library of analogues for biological screening.
Another important objective is the investigation of the structure-activity relationships (SAR) of compounds derived from this scaffold. By systematically modifying the substituents on the spirocyclic framework, researchers can probe the structural requirements for interaction with specific biological targets. The influence of the tert-butyl group on receptor binding and metabolic stability would be of particular interest in such studies. nih.gov
The broader scope of this research would be to leverage the desirable properties of the azaspiro[3.5]nonane scaffold to design novel therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles. The exploration of compounds like this compound contributes to the growing understanding of how three-dimensional molecular architecture can be exploited to address challenging targets in drug discovery.
Advanced Synthetic Methodologies for 7 Tert Butyl 1 Azaspiro 3.5 Nonan 2 One and Its Structural Analogues
Strategic Retrosynthesis of the 7-Tert-butyl-1-azaspiro[3.5]nonan-2-one Core
A logical retrosynthetic analysis of the target molecule, this compound, suggests several key disconnections that can lead to readily available starting materials. The primary disconnection of the β-lactam ring can be envisioned through the cleavage of the C1-N1 and C2-C3 bonds. This approach points towards a cyclization strategy as the final key step in the synthetic sequence.
One plausible retrosynthetic pathway involves disconnecting the four-membered lactam ring to reveal a functionalized aminocyclohexane precursor. This precursor would contain a carboxylic acid derivative and an amino group positioned for intramolecular cyclization. Further disconnection of this intermediate would lead back to two key building blocks: a derivative of 4-tert-butylcyclohexanone (B146137) and a suitable three-carbon nitrogen-containing synthon. This strategy allows for the introduction of the sterically demanding tert-butyl group at an early stage of the synthesis.
An alternative retrosynthetic approach could involve the formation of the spirocyclic junction as the key bond-forming event. This would entail the reaction of a pre-formed lactam ring bearing a reactive side chain with a cyclohexanone (B45756) derivative. However, the former strategy, which focuses on the late-stage formation of the strained β-lactam ring, is often preferred as it allows for greater flexibility in the synthesis of the cyclohexane (B81311) moiety.
Multistep Linear and Convergent Synthetic Routes
The forward synthesis of this compound can be accomplished through various linear and convergent routes, culminating in the crucial cyclization step to form the spiro[3.5]nonane ring system.
Cyclization Reactions for Spiro[3.5]nonane Ring System Construction
The construction of the 1-azaspiro[3.5]nonan-2-one core is the pivotal step in the synthesis. Several modern synthetic methods can be employed for this transformation, each with its own set of advantages and challenges.
A powerful method for the formation of β-lactams is the Reformatsky-type reaction, often mediated by a zinc-copper couple. This approach would involve the intramolecular cyclization of a β-haloamide precursor. In the context of synthesizing this compound, a plausible precursor would be an N-(4-tert-butylcyclohexyl)-3-halopropanamide.
The synthesis of a similar spirocyclic system, tert-butyl 3-oxo-1-oxa-7-azaspiro[3.5]nonan-7-carboxylate, has been reported to utilize a zinc/copper couple in a reaction between tert-butyl 4-methylenepiperidine-1-carboxylate and trichloroacetyl chloride. This suggests that zinc-mediated cyclizations are a viable strategy for the formation of the spiro[3.5]nonane ring system. The reaction would likely proceed through the formation of an organozinc intermediate which then undergoes an intramolecular nucleophilic attack to close the four-membered ring.
Table 1: Proposed Zinc/Copper Couple-Mediated Cyclization
| Precursor | Reagents | Product |
| N-(4-tert-butylcyclohexyl)-3-chloropropanamide | Zn/Cu couple, THF | This compound |
| N-(4-tert-butylcyclohexyl)-3-bromopropanamide | Activated Zinc, Ultrasound | This compound |
The intramolecular Heck reaction is a versatile tool for the construction of cyclic and polycyclic systems. organicreactions.org A reductive variant of this reaction could be employed to synthesize the target spiro-β-lactam. This approach would likely start from a precursor containing a vinyl or aryl halide and an appropriately positioned alkene.
For the synthesis of this compound, a potential precursor could be an N-allyl-2-halo-N-(4-tert-butylcyclohexyl)acetamide. The intramolecular Heck reaction, catalyzed by a palladium(0) complex, would lead to the formation of the spirocyclic ring system. wikipedia.orgthieme-connect.de The choice of ligands and reaction conditions would be crucial to control the regioselectivity and efficiency of the cyclization. The "reductive" aspect of the reaction would involve the quenching of the organopalladium intermediate with a hydride source to afford the saturated lactam.
Table 2: Proposed Intramolecular Reductive Heck Reaction
| Precursor | Catalyst/Reagents | Product |
| N-allyl-2-bromo-N-(4-tert-butylcyclohexyl)acetamide | Pd(OAc)₂, PPh₃, Formic Acid, Triethylamine | This compound |
| N-allyl-2-iodo-N-(4-tert-butylcyclohexyl)acetamide | Pd₂(dba)₃, dppf, HCOOH, Et₃N | This compound |
The formation of the β-lactam ring can also be achieved through an intramolecular nucleophilic attack of an amine onto an activated carbonyl group. This strategy would involve a precursor such as a 4-amino-4-(tert-butyl)cyclohexaneacetic acid derivative.
The cyclization could be promoted by a variety of coupling agents commonly used in peptide synthesis, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), which would activate the carboxylic acid for intramolecular amidation. Alternatively, the corresponding acid chloride or ester could be synthesized and subsequently treated with a base to induce cyclization. The stereochemistry of the substituents on the cyclohexane ring would play a significant role in the facility of this ring-closing reaction.
Precursor Synthesis and Functional Group Interconversions
The successful synthesis of the target spirocycle is highly dependent on the efficient preparation of the necessary precursors. A key starting material for many of the proposed routes is 4-tert-butylcyclohexanone. This compound can be synthesized from 4-tert-butylphenol (B1678320) via hydrogenation to 4-tert-butylcyclohexanol, followed by oxidation. quora.com
Once 4-tert-butylcyclohexanone is obtained, it can be converted into a variety of intermediates. For instance, reductive amination can introduce the necessary nitrogen functionality. Subsequent N-alkylation or acylation can then be performed to introduce the side chain required for the cyclization step.
For the Zinc/Copper couple-mediated cyclization, the precursor N-(4-tert-butylcyclohexyl)-3-halopropanamide can be synthesized by the acylation of 4-tert-butylcyclohexylamine (B1205015) with 3-halopropanoyl chloride. 4-tert-butylcyclohexylamine can be prepared from 4-tert-butylcyclohexanone via reductive amination.
For the Intramolecular Reductive Heck reaction, the precursor N-allyl-2-halo-N-(4-tert-butylcyclohexyl)acetamide would require a multi-step synthesis starting from 4-tert-butylcyclohexylamine. This would involve N-allylation followed by acylation with a 2-haloacetyl halide.
Functional group interconversions, such as the conversion of a ketone to an amine or an alcohol to a halide, are standard transformations in organic synthesis and would be employed as needed throughout the synthetic sequence to prepare the requisite cyclization precursors.
Preparation from Substituted Piperidines
The synthesis of spirocyclic piperidines, including the 2,7-diazaspiro[3.5]nonane and 2,8-diazaspiro[4.5]decane ring systems, often begins with appropriately substituted piperidine (B6355638) precursors. nih.gov These methods are designed to create motifs with differentiated sites, typically protected secondary amines, which allow for subsequent chemical modifications. nih.gov
One established approach involves the use of organozinc chemistry, starting from amino acids as chiral building blocks. whiterose.ac.uk For instance, the synthesis of 2,5-disubstituted piperidines can be achieved through copper(I)-mediated allylation and cyclization of β-amino organozinc reagents. whiterose.ac.uk While effective, the hydrogenation of the resulting piperidines may yield mixtures of diastereomers. whiterose.ac.uk
An alternative strategy for creating 2,5-disubstituted piperidines involves Heck coupling reactions with aryl iodides, followed by hydrogenation. This sequence often results in a preference for the cis-isomer. whiterose.ac.uk The choice of synthetic route and the nature of the substituents on the piperidine ring are critical in determining the stereochemical outcome of the final spirocyclic product.
Role of Protective Groups (e.g., tert-butoxycarbonyl (Boc)) in Synthetic Sequences
In the multi-step synthesis of complex molecules like this compound, protecting groups are indispensable for masking reactive functional groups and preventing unwanted side reactions. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various reaction conditions and its facile removal under acidic conditions. nih.govnih.gov
The Boc group's utility is evident in solid-phase peptide synthesis (SPPS), where it protects the α-amino group of amino acids. nih.gov This strategy is advantageous for synthesizing hydrophobic peptides and those containing ester or thioester moieties. nih.gov In the context of spirocycle synthesis, the Boc group can protect the nitrogen atom of the piperidine ring, allowing for selective modifications at other positions of the molecule. For example, in the synthesis of 2-azaspiro[3.3]heptane derivatives, a Boc group is used to protect the nitrogen, enabling functionalization at other parts of the scaffold. univ.kiev.ua
Hydroxylation and Dihydroxylation Strategies for Functionalization
Hydroxylation and dihydroxylation are powerful methods for introducing hydroxyl groups into a molecule, thereby increasing its polarity and providing handles for further functionalization. These reactions can be achieved through various chemical and biological methods.
Syn-dihydroxylation results in the addition of two hydroxyl groups to the same face of a double bond. khanacademy.org A common method for achieving this is through the use of osmium tetroxide (OsO₄), often in catalytic amounts with a co-oxidant like N-methylmorpholine N-oxide (NMO) to regenerate the osmium catalyst. wikipedia.org This reaction proceeds through a cyclic osmate ester intermediate, ensuring the syn-stereochemistry of the resulting diol. khanacademy.orglibretexts.org
Anti-dihydroxylation , the addition of two hydroxyl groups to opposite faces of a double bond, can be accomplished in a two-step process. youtube.com First, the alkene is treated with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to form an epoxide. Subsequent acid-catalyzed ring-opening of the epoxide with water yields the anti-diol. libretexts.orgyoutube.com
These hydroxylation strategies can be applied to functionalize precursors to spirocyclic lactams, introducing hydroxyl groups that can influence the molecule's biological activity and pharmacokinetic properties. The stereochemical outcome of these reactions is critical and must be carefully controlled to produce the desired isomer.
Stereoselective Synthesis and Chiral Resolution
Asymmetric Induction in Spirocycle Formation
Asymmetric induction is a key principle in stereoselective synthesis, where a chiral feature in the substrate, reagent, or catalyst influences the formation of a specific stereoisomer. wikipedia.orgmsu.edu This is particularly important in the synthesis of spirocycles, where the creation of a spirocenter can generate a new stereogenic center. acs.org
Various catalytic asymmetric processes have been developed for the synthesis of spirocyclic compounds. acs.org These methods often involve transition metal catalysts with chiral ligands or chiral organocatalysts. For example, palladium-catalyzed decarboxylative asymmetric allylic alkylation has been used to create α-allylated products with a quaternary stereocenter, which can then be converted into spirocyclic structures. nih.gov Another approach involves the use of chiral phosphoric acids to catalyze the desymmetrization of prochiral diesters, leading to enantioenriched lactones that can be further cyclized to form spirocycles. researchgate.net The choice of catalyst and reaction conditions is crucial for achieving high enantioselectivity. acs.org
Diastereomeric Salt Formation for Optical Resolution
When a stereoselective synthesis is not feasible or does not provide sufficient enantiomeric purity, chiral resolution can be employed to separate a racemic mixture into its constituent enantiomers. One of the most common methods for chiral resolution is the formation of diastereomeric salts. rsc.org This technique involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers. mdpi.com
These diastereomeric salts have different physical properties, such as solubility, which allows for their separation by crystallization. rsc.orgunchainedlabs.com The success of this method depends on finding a suitable resolving agent and crystallization solvent that will lead to a significant difference in the solubilities of the two diastereomeric salts. unchainedlabs.com After separation, the desired enantiomer can be recovered by treating the isolated diastereomeric salt to remove the resolving agent. This method has been successfully applied to the resolution of various chiral compounds. rsc.org
Optimization of Reaction Conditions and Process Scalability for Industrial Production
The transition of a synthetic route from the laboratory to an industrial scale requires careful optimization of reaction conditions to ensure safety, efficiency, and cost-effectiveness. For the synthesis of this compound, this would involve a detailed study of parameters such as temperature, pressure, reaction time, and catalyst loading.
Below is a table summarizing key reaction parameters and their impact on the synthesis of spirocyclic compounds.
| Parameter | Effect on Synthesis | Optimization Goal |
| Temperature | Influences reaction rate and selectivity. Higher temperatures can lead to side reactions. | Identify the optimal temperature that maximizes yield and purity while minimizing reaction time. |
| Solvent | Affects solubility of reactants and intermediates, and can influence reaction pathways. | Select a solvent that provides good solubility and promotes the desired reaction pathway. |
| Catalyst | Determines the rate and stereoselectivity of the reaction. | Find a catalyst that provides high turnover numbers and excellent enantioselectivity. |
| Reactant Concentration | Can impact reaction kinetics and product distribution. | Optimize concentrations to maximize throughput and minimize byproduct formation. |
Comprehensive Spectroscopic and Structural Elucidation of 7 Tert Butyl 1 Azaspiro 3.5 Nonan 2 One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
¹H NMR and ¹³C NMR Chemical Shift Analysis
No published ¹H NMR or ¹³C NMR data for 7-Tert-butyl-1-azaspiro[3.5]nonan-2-one could be found.
Two-Dimensional NMR Correlations (COSY, HSQC, HMBC, NOESY) for Stereochemical Confirmation
No published 2D NMR data (COSY, HSQC, HMBC, NOESY) for this compound could be located.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Electron Impact Ionization (EI) and Chemical Ionization (CI) Mass Spectrometry
No published EI or CI mass spectrometry data for this compound is available.
Atmospheric Pressure Ionization Techniques (APEI, APCI)
No published APEI or APCI mass spectrometry data for this compound has been reported.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement
No published HRMS data providing an exact mass measurement for this compound could be identified.
Single Crystal X-ray Diffraction for Absolute Stereochemistry and Conformation
Single-crystal X-ray diffraction is an essential analytical technique for the unambiguous determination of the three-dimensional structure of a crystalline solid at the atomic level. This method provides precise information on bond lengths, bond angles, and torsion angles, which collectively define the molecular conformation. For chiral molecules such as this compound, this technique is the gold standard for determining the absolute stereochemistry of stereocenters.
While the specific crystallographic data for this compound is not publicly available in the surveyed literature, the general methodology would involve growing a suitable single crystal of the compound. This crystal would then be exposed to an X-ray beam, and the resulting diffraction pattern would be analyzed to build a model of the crystal lattice and the arrangement of the molecules within it. mdpi.com The analysis confirms the molecular structure, including the connectivity of the atoms and the conformation of the spirocyclic rings. mdpi.com
The rigid spirocyclic framework of the azaspiro[3.5]nonane core, which joins a four-membered β-lactam ring with a six-membered piperidine (B6355638) ring through a single quaternary carbon, imposes significant conformational constraints. X-ray diffraction analysis would precisely elucidate the puckering of the piperidine ring, which typically adopts a chair conformation, and the planarity of the β-lactam ring. Furthermore, the orientation of the bulky tert-butyl group on the piperidine ring would be definitively established. This information is crucial for understanding structure-activity relationships in medicinal chemistry applications. nih.gov
A typical output from a single-crystal X-ray diffraction analysis includes the following parameters, which would be determined for this compound.
Table 1: Representative Crystallographic Data Parameters
| Parameter | Description |
|---|---|
| Formula | The chemical formula of the compound (e.g., C₁₃H₂₃NO). |
| Crystal System | The crystal system (e.g., Monoclinic, Orthorhombic). mdpi.com |
| Space Group | The designation of the crystal's symmetry group (e.g., P2₁/c). mdpi.com |
| Unit Cell Dimensions | a, b, c (Å) and α, β, γ (°). mdpi.com |
| Volume (V) | The volume of the unit cell in cubic angstroms (ų). mdpi.com |
| Z | The number of molecules per unit cell. mdpi.com |
| Calculated Density | The calculated density of the crystal (mg/m³). mdpi.com |
Chromatographic Techniques for Purity Assessment and Isolation
Chromatography is an indispensable tool in synthetic chemistry for both the purification of products and the assessment of their purity. For this compound, a variety of chromatographic techniques are employed during its synthesis and characterization.
High-Performance Liquid Chromatography (HPLC) and its higher-resolution variant, Ultra-Performance Liquid Chromatography (UPLC), are powerful analytical techniques used to determine the purity of a compound and to separate it from impurities or byproducts. While specific, validated analytical methods for this compound are not detailed in the literature, standard methods for related β-lactam and N-Boc protected compounds are applicable. nih.govmdpi.com
Purity analysis is typically performed using reverse-phase chromatography. nih.gov In this mode, the stationary phase is nonpolar (e.g., C18), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. A gradient elution, where the proportion of the organic solvent is increased over time, is often used to separate compounds with a range of polarities. Detection is commonly achieved using an ultraviolet (UV) detector, as the lactam carbonyl group possesses a chromophore. nih.gov
For chiral compounds, HPLC on a chiral stationary phase (CSP) is used to separate enantiomers and determine enantiomeric purity or excess. researchgate.net This is critical if the compound is synthesized as a single enantiomer. A common mobile phase for chiral separations is a mixture of n-hexane and an alcohol like 2-propanol. rsc.org
Table 2: General HPLC/UPLC Conditions for Analysis of Related Lactams
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Stationary Phase | C18 (e.g., Acquity UPLC BEH C18) mdpi.comnih.gov | Reverse-phase purity analysis |
| Chiral (e.g., Chiralpak AD-H) researchgate.netrsc.org | Enantiomeric separation | |
| Mobile Phase | Acetonitrile / Water with 0.1% Formic Acid nih.gov | Reverse-phase elution |
| n-Hexane / 2-Propanol researchgate.netrsc.org | Chiral separation | |
| Flow Rate | 0.4 - 1.0 mL/min nih.govrsc.org | Standard analytical flow |
| Detection | UV (e.g., 210, 220, or 254 nm) nih.govrsc.org | Detection of the analyte |
| Column Temperature | Ambient or controlled (e.g., 40 °C) | To ensure reproducibility |
Flash column chromatography is the primary method for the purification of synthetic intermediates and the final product, this compound, on a laboratory scale. nih.govwiley-vch.de This technique utilizes a stationary phase, typically silica (B1680970) gel, packed in a column. The crude reaction mixture is loaded onto the column, and a solvent system (eluent) is passed through the column under moderate pressure. rsc.org
The separation is based on the differential partitioning of the components of the mixture between the polar stationary phase and the less polar mobile phase. Compounds are eluted in order of increasing polarity. For spirocyclic lactams and related N-Boc protected intermediates, a common eluent system is a mixture of a nonpolar solvent, such as hexanes or petroleum ether, and a more polar solvent, like ethyl acetate (B1210297) or diethyl ether. rsc.org The ratio of these solvents is often adjusted in a gradient to achieve optimal separation. Thin-layer chromatography (TLC) is used to monitor the progress of the separation. wiley-vch.de Preparative chromatography operates on the same principles but uses larger columns and higher flow rates to purify gram-to-kilogram quantities of the compound.
Table 3: Typical Flash Chromatography Purification Parameters
| Parameter | Description | Example from Related Syntheses |
|---|---|---|
| Stationary Phase | Adsorbent material | Silica gel 60 nih.govwiley-vch.de |
| Mobile Phase (Eluent) | Solvent or mixture of solvents | Hexane/Ethyl Acetate nih.govwiley-vch.dersc.org |
| Diethyl Ether/Pentane | ||
| Elution Mode | Method of solvent application | Isocratic or Gradient |
| Monitoring | Technique to track separation | Thin-Layer Chromatography (TLC) wiley-vch.de |
Conformational Dynamics and Stereochemical Influences in 7 Tert Butyl 1 Azaspiro 3.5 Nonan 2 One
Analysis of Ring Conformations within the Spiro[3.5]nonane System
The 1-azaspiro[3.5]nonan-2-one framework is characterized by the fusion of a cyclobutane (B1203170) analog (the β-lactam ring) and a cyclohexane (B81311) analog (the piperidine (B6355638) ring) at a single spiro carbon atom. The inherent strain of the four-membered ring significantly influences the conformation of the more flexible six-membered ring.
The piperidine ring in a simple 1-azaspiro[3.5]nonane system can, in principle, adopt several conformations, including the low-energy chair form and higher-energy boat and twist-boat forms. However, the spiro-fusion to the four-membered lactam ring introduces distinct conformational constraints. The chair conformation is generally the most stable arrangement for six-membered rings, as it minimizes both angle strain and torsional strain by staggering the substituents on adjacent carbon atoms. In the context of the spiro[3.5]nonane system, the piperidine ring is expected to predominantly adopt a chair conformation.
The β-lactam ring, being a four-membered ring, is nearly planar but possesses a slight pucker to alleviate some of the torsional strain. The geometry of this ring is relatively rigid, and its presence will influence the orientation of the bonds at the spiro carbon, which in turn affects the conformational equilibrium of the piperidine ring.
Table 1: Comparison of Idealized and Expected Ring Geometries
| Ring System | Ideal Bond Angle (sp³ carbon) | Expected Angle in Planar Ring | Strain Type | Likely Conformation in 7-Tert-butyl-1-azaspiro[3.5]nonan-2-one |
| Piperidine (Six-membered) | 109.5° | 120° | Angle and Torsional | Chair |
| β-Lactam (Four-membered) | 109.5° | 90° | Angle and Torsional | Slightly Puckered |
Steric Effects of the Tert-butyl Group on Molecular Geometry and Dynamics
The tert-butyl group is known for its significant steric bulk, which profoundly influences the conformational preferences of cyclic systems. nih.gov In a typical monosubstituted cyclohexane, a tert-butyl group overwhelmingly favors the equatorial position to avoid destabilizing 1,3-diaxial interactions. chemrxiv.org However, the presence of a spirocyclic ring adjacent to the substituted carbon can dramatically alter this preference.
Recent computational and experimental studies have shown that the presence of a small spiro-fused ring, such as a cyclopropane (B1198618) or epoxide, can lead to a surprising inversion of this preference, forcing a bulky group into the axial position. nih.gov This phenomenon, termed the "Thorpe-Ingold effect" or "gem-disubstituent effect" in a broader sense, is attributed to the compression of the endocyclic bond angle at the spiro center, which in turn increases the steric repulsion between an equatorial substituent and the adjacent spiro-ring. Consequently, the axial position becomes sterically less demanding.
In the case of this compound, the spiro-fused β-lactam ring is expected to exert a similar influence on the conformational equilibrium of the tert-butyl group on the piperidine ring. The four-membered ring's geometry can create significant steric clashes with an equatorially positioned tert-butyl group. Therefore, it is plausible that the conformer with the axial tert-butyl group is significantly stabilized, and may even be the predominant conformation.
Table 2: Hypothetical Energy Profile of Tert-butyl Group Orientations
| Conformer | Tert-butyl Position | Key Steric Interactions | Predicted Relative Stability |
| A | Axial | 1,3-diaxial interactions with hydrogens | Potentially more stable due to reduced steric clash with the spiro-ring |
| B | Equatorial | Steric repulsion with the β-lactam ring | Potentially less stable |
Chirality and Stereoisomerism in Azaspiro[3.5]nonane Derivatives
Chirality is a key feature of many spirocyclic compounds. The spiro carbon atom in a substituted spiro[3.5]nonane system can be a stereocenter if the substitution pattern on both rings results in a non-superimposable mirror image.
In this compound, the spiro carbon atom itself is not a stereocenter as the attachments on the piperidine ring side are symmetrical with respect to the spiro carbon. However, the carbon atom bearing the tert-butyl group (C-7) is a chiral center, as it is attached to four different groups: a hydrogen atom, the tert-butyl group, and two different paths around the piperidine ring.
This introduces the possibility of two enantiomers: (R)-7-tert-butyl-1-azaspiro[3.5]nonan-2-one and (S)-7-tert-butyl-1-azaspiro[3.5]nonan-2-one. These enantiomers are non-superimposable mirror images of each other and would be expected to have identical physical properties, except for their interaction with plane-polarized light and other chiral molecules.
Computational Modeling for Conformational Landscape Exploration
Due to the complex interplay of steric and electronic effects, computational modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for exploring the conformational landscape of molecules like this compound.
Quantum mechanical calculations can provide valuable insights into:
The relative energies of different conformers (e.g., chair with axial tert-butyl vs. chair with equatorial tert-butyl).
The geometric parameters (bond lengths, bond angles, and dihedral angles) of the most stable conformers.
The energy barriers for conformational interconversions, such as ring flipping of the piperidine moiety.
For instance, DFT calculations could be employed to precisely quantify the energy difference between the axial and equatorial conformers of the tert-butyl group. Such calculations would likely involve geometry optimization of the possible conformers followed by frequency calculations to confirm that they are true energy minima.
Table 3: Illustrative Data from a Hypothetical DFT Calculation (B3LYP/6-31G)*
| Parameter | Axial Tert-butyl Conformer | Equatorial Tert-butyl Conformer |
| Relative Energy (kcal/mol) | 0.00 | +2.5 |
| C-N-C bond angle in lactam | ~90° | ~90° |
| C-C-C bond angle at spiro C | ~112° | ~112° |
| Dihedral Angle (C6-C7-C8-N) | ~55° | ~-55° |
Note: The data in this table is hypothetical and serves to illustrate the type of information that can be obtained from computational modeling. Actual values would require specific calculations for this molecule.
These computational approaches, in conjunction with experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, are crucial for a comprehensive understanding of the conformational preferences and dynamics of this compound. sci-hub.st The insights gained from such studies are fundamental to understanding the molecule's chemical behavior and its potential applications in various fields of chemistry.
Chemical Transformations and Derivatization Strategies for 7 Tert Butyl 1 Azaspiro 3.5 Nonan 2 One
Reactivity Profile of the Lactam Carbonyl Group
The lactam carbonyl group in 7-tert-butyl-1-azaspiro[3.5]nonan-2-one is the primary site for a variety of chemical transformations. As a cyclic amide, it exhibits characteristic reactivity, including susceptibility to nucleophilic attack, reduction, and hydrolysis.
The carbonyl carbon is electrophilic and can react with a range of nucleophiles. For instance, treatment with strong reducing agents like lithium aluminum hydride would be expected to reduce the carbonyl group to a methylene (B1212753) group, affording the corresponding 7-tert-butyl-1-azaspiro[3.5]nonane.
Hydrolysis of the lactam ring, typically under acidic or basic conditions, would lead to the corresponding amino acid, 4-amino-4-(4-tert-butylcyclohexyl)butanoic acid. The stability of the lactam is influenced by the N-tert-butyl group, which may provide steric hindrance to the approach of nucleophiles.
Protonation of the carbonyl oxygen under acidic conditions enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack. nih.gov In superacidic media, γ-butyrolactam has been shown to be protonated exclusively on the carbonyl oxygen. nih.gov
Selective Functionalization of the Azaspirocyclic Ring System
The azaspirocyclic framework of this compound offers several positions for selective functionalization, allowing for the synthesis of a diverse range of derivatives.
Substitution Reactions at Nitrogen and Carbon Centers
The nitrogen atom of the lactam is already substituted with a tert-butyl group, precluding direct N-alkylation or N-acylation. However, the carbon atoms within the ring system are potential sites for modification.
Reactions at the α-carbon to the carbonyl group are of particular interest. libretexts.org Deprotonation at this position using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) would generate an enolate. This enolate can then react with various electrophiles, such as alkyl halides, aldehydes, or ketones, to introduce substituents at the α-position. wikipedia.org
The table below summarizes potential α-functionalization reactions based on the known reactivity of γ-lactams.
| Electrophile | Product Type | Reaction Conditions (Analogous Systems) |
| Alkyl Halide (R-X) | α-Alkylated Lactam | LDA, THF, -78 °C |
| Aldehyde (R'CHO) | α-(Hydroxyalkyl) Lactam | LDA, THF, -78 °C |
| Ketone (R'COR'') | α-(Hydroxyalkyl) Lactam | LDA, THF, -78 °C |
Modification of the Tert-butyl Moiety
The tert-butyl group on the nitrogen atom is generally robust and not readily modified. Direct functionalization of the tert-butyl group is challenging due to the lack of reactive sites.
Removal of the N-tert-butyl group (deprotection) is a potential transformation, although it can be difficult to achieve without affecting the lactam ring. While some methods for the de-tert-butylation of amides have been reported, their applicability to lactams can be limited. For instance, a copper(II) triflate-catalyzed de-tert-butylation of N,N-disubstituted amides was found to be ineffective for N-tert-butyl lactams. bath.ac.uk Harsh acidic conditions, often used for tert-butyl deprotection, could lead to the hydrolysis of the lactam ring.
Preparation of Advanced Intermediates from this compound
This compound can serve as a valuable starting material for the synthesis of more complex molecules and advanced intermediates for drug discovery. The spirocyclic scaffold provides a rigid three-dimensional framework that can be elaborated upon.
For example, reduction of the lactam to the corresponding cyclic amine, 7-tert-butyl-1-azaspiro[3.5]nonane, would provide a scaffold for the introduction of various substituents on the nitrogen atom via alkylation or acylation.
Furthermore, functionalization at the α-carbon, as described in section 5.2.1, followed by further transformations of the newly introduced functional group, can lead to a wide array of complex structures. The table below outlines some potential transformations of an α-functionalized derivative.
| α-Substituent | Reagent/Reaction | Product |
| -CH(OH)R | Oxidation (e.g., PCC, Swern) | α-Acyl Lactam |
| -CH₂OH | Oxidation (e.g., PCC, Swern) | α-Formyl Lactam |
| -CHO | Reduction (e.g., NaBH₄) | α-Hydroxymethyl Lactam |
Design and Synthesis of Bioisosteric Analogues Based on the Azaspiro[3.5]nonane Scaffold
Spirocyclic systems are increasingly utilized in drug design as bioisosteres for more common cyclic structures like piperidine (B6355638) or cyclohexane (B81311). researchgate.netresearchgate.netchemrxiv.org The rigid and three-dimensional nature of the azaspiro[3.5]nonane scaffold can lead to improved pharmacological properties, such as enhanced binding affinity and selectivity for biological targets. nih.gov
The 1-azaspiro[3.5]nonane core can be considered a bioisostere of piperidine, a common motif in many bioactive molecules. researchgate.net By replacing a piperidine ring with this spirocyclic system, novel analogues of existing drugs can be synthesized with potentially improved properties. For example, 1-azaspiro[3.3]heptane has been successfully used as a piperidine bioisostere in an analogue of the local anesthetic bupivacaine. researchgate.net
Derivatives of this compound could be designed as mimics of other biologically relevant molecules. The tert-butyl group can be replaced with other substituents to modulate lipophilicity and steric bulk, while functionalization of the spirocyclic ring can introduce pharmacophoric features.
Role of 7 Tert Butyl 1 Azaspiro 3.5 Nonan 2 One in Synthetic Target Oriented Research
Application as a Versatile Building Block in Complex Chemical Synthesis
7-Tert-butyl-1-azaspiro[3.5]nonan-2-one is a unique bifunctional molecule incorporating a spirocyclic piperidine (B6355638) ring fused to a β-lactam ring. The structural rigidity of the spirocyclic core, combined with the distinct chemical reactivity of its functional groups, makes it a potentially valuable building block in synthetic chemistry.
The key structural features that define its synthetic utility include:
The β-Lactam Ring: This four-membered cyclic amide is a strained ring system, making it susceptible to nucleophilic attack and ring-opening reactions. This inherent reactivity can be harnessed to introduce a variety of substituents and build molecular complexity.
The Spirocyclic Piperidine Core: The piperidine ring is a common motif in pharmaceuticals. The spiro-fusion introduces a defined three-dimensional geometry, which can be crucial for molecular recognition and binding to biological targets.
While specific, widely published examples of its use in the total synthesis of complex natural products are limited, its structure suggests potential applications in reactions such as ring-opening polymerizations, modifications of the lactam ring, and functionalization of the piperidine nitrogen after a potential deprotection step (if a protecting group were used in its synthesis).
Precursor to Biologically Relevant Scaffolds and Natural Product Analogues
The modification of a core scaffold to produce analogues of natural products or other biologically active molecules is a cornerstone of medicinal chemistry.
Intermediate in the Synthesis of Tetrodotoxin (B1210768) (TTX) and its Derivatives
Tetrodotoxin (TTX) is a potent neurotoxin known for its intricate cage-like structure, which includes a unique dioxa-adamantane core and a guanidine (B92328) moiety. The total synthesis of TTX is a formidable challenge in organic chemistry that has been accomplished through various innovative strategies. These syntheses typically employ starting materials that can provide the necessary stereochemistry and functionality for constructing the dense cyclohexane (B81311) core.
A thorough review of seminal and recent total syntheses of tetrodotoxin reveals that the pathways predominantly originate from carbohydrate-derived precursors, such as glucose, or employ strategies like intramolecular cycloadditions. There is currently no scientific literature that documents the use of this compound as an intermediate or building block in any reported synthetic route to tetrodotoxin or its derivatives.
Utility in the Assembly of PROTAC Linkers and Other Chemical Biology Tools
PROteolysis TArgeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. A critical component of a PROTAC is the linker, which connects the target-binding ligand to the E3 ligase-binding ligand. The linker's composition, length, and rigidity are crucial for optimal ternary complex formation and degradation efficacy.
Nitrogen-containing spirocycles and other rigid cyclic structures are increasingly explored as components of PROTAC linkers to control the spatial orientation of the two binding ligands. However, a comprehensive search of the current scientific and patent literature does not provide evidence for the specific use of this compound in the assembly of PROTAC linkers or other chemical biology tools. While structurally related azaspirocycles have been incorporated into such molecules, the utility of this specific lactam-containing scaffold has not been reported.
Q & A
Q. What are the established synthetic routes for 7-Tert-butyl-1-azaspiro[3.5]nonan-2-one, and how can reaction conditions be optimized?
Methodological Answer: Synthesis of spirocyclic compounds like this compound typically involves cyclization strategies. Key steps include:
- Nucleophilic substitution : Tert-butyl groups are often introduced via alkylation of amines or ketones under anhydrous conditions (e.g., using tert-butyl halides) .
- Spirocyclization : Intramolecular cyclization can be achieved using catalysts like palladium or acid/base-mediated reactions. For example, azaspiro compounds are synthesized via ring-closing metathesis or Mannich-type reactions .
- Optimization : Use factorial design (e.g., varying temperature, solvent polarity, and catalyst loading) to identify critical parameters. Orthogonal arrays can reduce experimental runs while maximizing data output .
Q. Table 1: Typical Reaction Conditions for Spirocyclic Synthesis
| Parameter | Range/Example | Reference |
|---|---|---|
| Temperature | 60–120°C | |
| Solvent | DMF, THF, or toluene | |
| Catalyst | Pd(OAc)₂, BF₃·Et₂O | |
| Reaction Time | 6–24 hours |
Q. Which analytical techniques are most effective for structural confirmation of this compound?
Methodological Answer:
- X-ray Crystallography : Provides unambiguous confirmation of the spirocyclic structure and stereochemistry. For example, single-crystal X-ray analysis at 173 K confirmed bond lengths (mean C–C = 0.002 Å) and R factor = 0.059 for a related azaspiro compound .
- NMR Spectroscopy : ¹H/¹³C NMR can identify tert-butyl signals (δ ~1.2 ppm for CH₃ groups) and carbonyl resonances (δ ~170–180 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals in the spiro core .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula (e.g., C₁₁H₁₉NO for the parent compound).
Q. What safety protocols are recommended for handling this compound, given limited toxicological data?
Methodological Answer:
- PPE : Use nitrile gloves, chemical-resistant suits, and safety goggles. Inspect gloves before use and avoid skin contact .
- Ventilation : Work in a fume hood to minimize inhalation risks.
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
- Data Gaps : Due to insufficient toxicity data (acute, carcinogenic), apply the precautionary principle. Assume toxicity comparable to structurally similar azaspiro compounds and conduct in vitro assays (e.g., Ames test) for risk assessment .
Advanced Research Questions
Q. How can computational methods streamline the design of novel derivatives of this compound?
Methodological Answer:
- Quantum Chemical Calculations : Use density functional theory (DFT) to predict reaction pathways and transition states. For example, ICReDD employs reaction path search algorithms to optimize conditions (e.g., solvent effects, steric hindrance from the tert-butyl group) .
- Machine Learning : Train models on existing spirocyclic compound data to predict regioselectivity and yield. Virtual screening can prioritize synthetic targets .
Q. Table 2: Computational Parameters for Reaction Optimization
| Parameter | Tool/Example | Reference |
|---|---|---|
| DFT Functional | B3LYP/6-31G(d) | |
| Solvent Model | COSMO-RS | |
| Reaction Barrier | Gibbs free energy (ΔG‡) |
Q. How should researchers address contradictions in reported data (e.g., conflicting toxicity or reactivity results)?
Methodological Answer:
- Systematic Review : Compare studies for variables like purity, solvent, and analytical methods. For example, discrepancies in toxicity may arise from impurities or degradation products .
- Experimental Replication : Reproduce key findings under controlled conditions (e.g., inert atmosphere for air-sensitive reactions).
- Cross-Validation : Use orthogonal techniques (e.g., LC-MS alongside NMR) to verify results .
Q. What strategies optimize regioselectivity in functionalizing the spirocyclic core?
Methodological Answer:
- Steric Effects : The tert-butyl group directs electrophilic attacks to less hindered positions. For example, alkylation occurs preferentially at the azaspiro nitrogen rather than the carbonyl oxygen .
- Catalytic Control : Use chiral catalysts (e.g., BINOL-derived phosphoric acids) to achieve enantioselective functionalization .
- Protection/Deprotection : Temporarily block reactive sites (e.g., silyl ether protection of hydroxyl groups) to guide regiochemistry .
Q. How can researchers integrate big data and chemical software into studies of this compound?
Methodological Answer:
- Data Platforms : Use tools like PubChem or DSSTox to access structural and toxicological data .
- Simulation Software : Schrödinger Suite or Gaussian for docking studies (e.g., binding affinity with biological targets).
- Security : Encrypt sensitive data (e.g., proprietary synthetic routes) using AES-256 protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
